molecular formula C8H9FN2O2 B6318573 4-Fluoro-N'-hydroxy-3-methoxybenzene-1-carboximidamide CAS No. 911364-08-4

4-Fluoro-N'-hydroxy-3-methoxybenzene-1-carboximidamide

Cat. No.: B6318573
CAS No.: 911364-08-4
M. Wt: 184.17 g/mol
InChI Key: FPFZPCMLIBUHOB-UHFFFAOYSA-N
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Description

4-Fluoro-N'-hydroxy-3-methoxybenzene-1-carboximidamide is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at position 4, a methoxy group at position 3, and a hydroxylated carboximidamide functional group at position 1.

The compound’s hydroxyl and carboximidamide groups enable hydrogen bonding and nucleophilic reactivity, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition or receptor targeting .

Properties

IUPAC Name

4-fluoro-N'-hydroxy-3-methoxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-7-4-5(8(10)11-12)2-3-6(7)9/h2-4,12H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFZPCMLIBUHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=NO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C(=N/O)/N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N’-hydroxy-3-methoxybenzene-1-carboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzaldehyde and hydroxylamine hydrochloride.

    Formation of Intermediate: The 4-fluoro-3-methoxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.

    Conversion to Carboximidamide: The oxime is then treated with a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired 4-Fluoro-N’-hydroxy-3-methoxybenzene-1-carboximidamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N’-hydroxy-3-methoxybenzene-1-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The nitro group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluoro-3-methoxybenzaldehyde, while reduction may produce 4-fluoro-3-methoxyaniline.

Scientific Research Applications

4-Fluoro-N’-hydroxy-3-methoxybenzene-1-carboximidamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-N’-hydroxy-3-methoxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The fluorine atom may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 4-Fluoro-N'-hydroxy-3-methoxybenzene-1-carboximidamide are best understood through comparative analysis with structurally related compounds. Key differences in functional groups, substituent positions, and molecular frameworks are highlighted below:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Key Differences vs. Target Compound Biological/Chemical Impact Reference
4-Fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide Methyl (-CH₃) at position 3 Methoxy (-OCH₃) vs. methyl Reduced solubility due to lack of oxygen
3-Fluoro-4-methylbenzenecarboximidamide Fluorine at position 3, methyl at position 4 Fluorine and methyl positions reversed Altered enzyme inhibition specificity
4-Fluoro-N'-hydroxy-2-(trifluoromethyl)benzene-1-carboximidamide Trifluoromethyl (-CF₃) at position 2 Trifluoromethyl vs. methoxy Enhanced electrophilicity and lipophilicity
N-hydroxy-N'-phenyl-3-(trifluoromethyl)benzenecarboximidamide Trifluoromethyl at position 3, phenyl at N' Phenyl substituent and trifluoromethyl Modified binding affinity to targets
3-Chloro-4-fluorobenzamide Chlorine at position 3, amide (-CONH₂) at C1 Chlorine vs. hydroxyl, amide vs. carboximidamide Reduced nucleophilic reactivity

Key Findings :

Fluorine at position 4 (vs. position 3 in ) optimizes halogen bonding in biological systems, as seen in fluorinated enzyme inhibitors .

Functional Group Impact :

  • Hydroxyl (-OH) and carboximidamide (-C(=NH)NHOH) groups enable hydrogen bonding and metal chelation, critical for antimicrobial or anticancer activity . In contrast, amide or sulfonamide derivatives () exhibit lower reactivity due to reduced nucleophilicity.

Electron-Withdrawing Effects :

  • Trifluoromethyl (-CF₃) substituents () increase metabolic stability but reduce solubility compared to methoxy groups, limiting their utility in aqueous environments .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., methyl or methoxy) are synthesized in fewer steps compared to those requiring trifluoromethylation or multi-substituted aryl groups ().

Biological Activity

4-Fluoro-N'-hydroxy-3-methoxybenzene-1-carboximidamide is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, characterized by the presence of a fluorine atom, hydroxy group, and methoxy group on a benzene ring, alongside a carboximidamide functional group, contributes to its distinctive chemical properties and biological interactions.

  • Molecular Formula : C8H9FN2O2
  • CAS Number : 911364-08-4

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The hydroxy and methoxy groups facilitate hydrogen bonding and other interactions with biological molecules, potentially influencing enzyme activity and receptor binding. The fluorine atom enhances the compound's stability and bioavailability, which may improve its efficacy as a therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated. The compound's structural features are believed to play a crucial role in its antimicrobial effectiveness.

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. Notably, it has demonstrated significant cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

CompoundCell LineIC50 Value (µM)
EtoposideHeLa59.35 ± 2.45
This compoundHeLa<0.72 ± 0.08
4β-NH-(3-fluoro-4-methoxyaniline)-4-deoxy-podophyllotoxinHeLa0.72 ± 0.08

The IC50 values indicate that the fluorinated derivative exhibits significantly enhanced cytotoxicity compared to established chemotherapeutics like etoposide . This increased potency is often linked to the introduction of halogen atoms, which can improve interactions with cellular targets.

Cell Cycle Arrest

Studies have shown that treatment with this compound leads to cell cycle arrest in the G2/M phase. This effect is crucial for its anticancer activity as it prevents cancer cells from proliferating. The compound has also been observed to induce apoptosis in treated cells, further contributing to its potential as an anticancer agent .

Case Studies

In a recent study focusing on fluorinated compounds similar to this compound, researchers synthesized a series of derivatives that exhibited enhanced anticancer activity through improved binding affinity to tubulin, inhibiting microtubule polymerization. This approach underscores the importance of structural modifications in enhancing therapeutic efficacy against cancer cells .

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